molecular formula C13H11NO4 B3228311 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid CAS No. 1261997-05-0

2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid

Cat. No. B3228311
CAS RN: 1261997-05-0
M. Wt: 245.23 g/mol
InChI Key: RZPXEJHQJDBBGE-UHFFFAOYSA-N
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Description

“2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid” is a compound that has been synthesized and studied for its potential antimicrobial activity . It is derived from o-phenylenediamine and 5-methoxysalicaldehyde .


Synthesis Analysis

The compound was synthesized from the condensation of o-phenylenediamine and 5-methoxysalicaldehyde . The synthesis process was characterized using FT-IR, 1H-NMR, 13C-NMR, and GC–MS techniques .


Molecular Structure Analysis

The molecular structure of the compound was analyzed using density functional theory (DFT) at the B3LYP/6−31+ G (d, P) level of theory . This theoretical investigation helped in understanding the compound’s structure and properties.


Chemical Reactions Analysis

The synthesized compound was screened against some microbes to establish its potential antimicrobial activity . The results indicated that the compound exhibited antimicrobial action against all the tested microbes except Candida albicans isolate .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and GC–MS . These techniques provided detailed information about the compound’s structure and properties.

Mechanism of Action

The mechanism of action of the compound was studied using in silico molecular docking simulation . The compound showed a high binding affinity for E. coli, making it potentially effective as an antibacterial agent for E. coli .

properties

IUPAC Name

5-(2-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-18-11-5-3-2-4-9(11)8-6-10(13(16)17)12(15)14-7-8/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPXEJHQJDBBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687126
Record name 5-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid

CAS RN

1261997-05-0
Record name 5-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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